molecular formula C11H14BrNO3 B8317212 5-Bromo-1-tert-butyl-2-methoxy-3-nitrobenzene

5-Bromo-1-tert-butyl-2-methoxy-3-nitrobenzene

Cat. No. B8317212
M. Wt: 288.14 g/mol
InChI Key: UMZIOALQUPMKRE-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

Ammonium chloride (38 g) was added to a solution of 4-bromo-2-(tert-butyl)-6-nitrophenyl methyl ether (20.6 g) in methanol-water (140 ml-140 ml) and iron (20 g) was gradually added while heating to reflux. The mixture was heated to reflux for 2 hours and then the reaction mixture was filtered through celite. The filtrate was concentrated under reduced pressure, ethyl acetate was added to the residue and the mixture was washed 3 times with brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to yield a crude product of the title compound (16.65 g) as a brown oil.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[CH3:3][O:4][C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([Br:14])=[CH:7][C:6]=1[C:15]([CH3:18])([CH3:17])[CH3:16]>CO.O.[Fe]>[Br:14][C:8]1[CH:7]=[C:6]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:5]([O:4][CH3:3])=[C:10]([CH:9]=1)[NH2:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20.6 g
Type
reactant
Smiles
COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Name
Quantity
20 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added
TEMPERATURE
Type
TEMPERATURE
Details
while heating to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the mixture was washed 3 times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C(=C(N)C1)OC)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.65 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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